Differentiation of Lipophilicity (XLogP3) Against the Des-methyl and Des-carboxy Analogs
The 2-methyl group on 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid provides a quantifiable, controlled increase in lipophilicity compared to the unsubstituted 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 479553-01-0). Conversely, the presence of the 4-carboxylic acid reduces the logP compared to the non-carboxylated 2-methyl-7-azaindole (CAS 23612-48-8). This balanced profile is critical for optimizing oral bioavailability and avoiding off-target toxicity [1].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 [2] |
| Comparator Or Baseline | 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (XLogP3 = 0.7, computed from PubChem CID 53422987) and 2-methyl-7-azaindole (XLogP3 = 1.8, computed from PubChem CID 583066) [2] |
| Quantified Difference | Δ XLogP3 = +0.5 vs. des-methyl analog; Δ XLogP3 = -0.6 vs. des-carboxy analog |
| Conditions | Values computed by XLogP3 3.0 algorithm via PubChem (2021.05.07 release) |
Why This Matters
A fragment with an XLogP3 of 1.2 sits within the optimal range (1-3) for fragment hits, balancing solubility and affinity better than either analog, which directly impacts its selection over the alternatives for kinase-focused fragment libraries.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
- [2] PubChem. Computed XLogP3-AA values for CIDs 83679969, 53422987, and 583066. https://pubchem.ncbi.nlm.nih.gov/ (Accessed 2026-05-04). View Source
